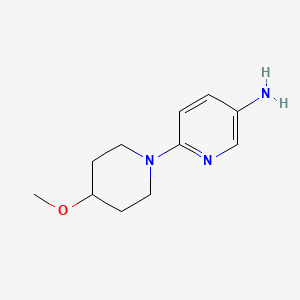amine CAS No. 1153203-00-9](/img/structure/B1418534.png)
[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
“2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures have been studied for their potential therapeutic applications23.
Synthesis Analysis
The synthesis of “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” is not explicitly detailed in the available resources. However, compounds with similar structures have been synthesized and studied for their potential therapeutic applications23.
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” is not explicitly provided in the available resources. However, the structure of similar compounds has been analyzed4.
Chemical Reactions Analysis
The specific chemical reactions involving “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” are not detailed in the available resources. However, similar compounds have been studied for their interactions with various biological targets35.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” are not explicitly provided in the available resources.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Development of Pentadentate Amine/Imine Ligands : The hexahydropyrimidine derivative, synthesized from 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, is a potential pentadentate ligand for first-row transition metal complexes (Schmidt, Wiedemann, & Grohmann, 2011).
Synthesis of Chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate : A study on asymmetric synthesis of a compound involving methyl acetoacetate, ethyl acetoacetate, ammonia, and 3-nitrobenzaldehyde, under chiral phase transfer catalyst, for potential pharmaceutical applications (Chen Si-haia, 2011).
Catalysis and Chemical Reactions
Phosphine-Catalyzed Annulation : A study on the annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Polymerizable Molecules Synthesis : A study on the [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes, catalyzed by a dipimp/CoCl2·6H2O/Zn reagent, to yield diverse polymerizable molecules with a 2,3-dihydro-1H-indene core structure (Watanabe, Sugiyama, Nomura, Azumatei, Goswami, Saino, & Okamoto, 2010).
Potential Applications in Material Science
Potential Hemilabile (Imino)pyridine Palladium(II) Complexes : Research on (imino)pyridine ligands for selective ethylene dimerization catalysts, offering insights into material science and industrial chemistry applications (Nyamato, Ojwach, & Akerman, 2015).
Synthesis of Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate Derivatives : This study provides insights into the synthesis of novel compounds, which are expected to have antihypertensive activity, showing the compound's potential in medical applications (Kumar & Mashelker, 2006).
Safety And Hazards
The safety and hazards associated with “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” are not detailed in the available resources.
Future Directions
The future directions for the study of “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” are not explicitly mentioned in the available resources. However, similar compounds have shown potential in inhibiting necroptosis and attenuating the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo5. This suggests potential future directions in the study of necroptosis and its role in various diseases.
Please note that this information is based on the available resources and there may be additional information not covered in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-19-17(16-7-4-10-18-12-16)15-9-8-13-5-3-6-14(13)11-15/h4,7-12,17,19H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGVOUSCXFWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC2=C(CCC2)C=C1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



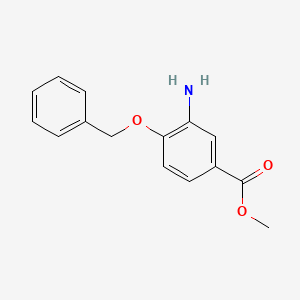
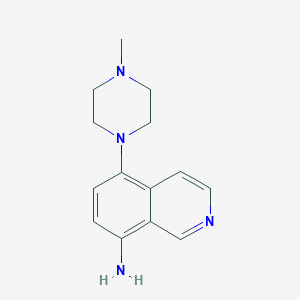
![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
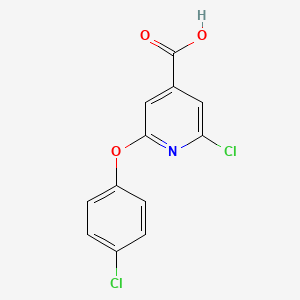
![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)
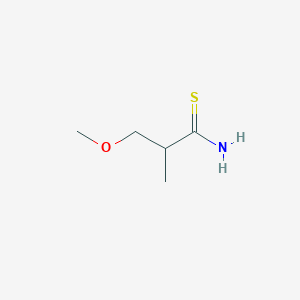
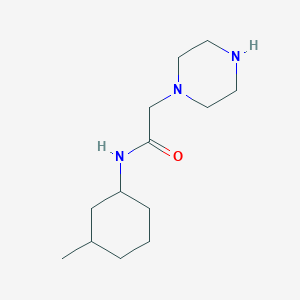
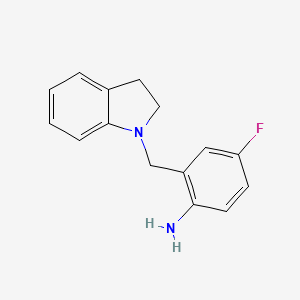
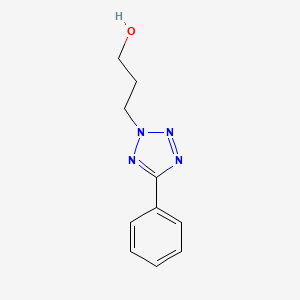
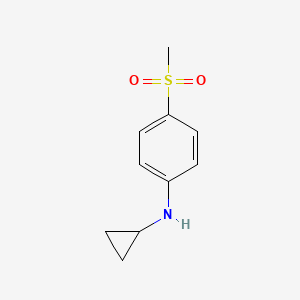
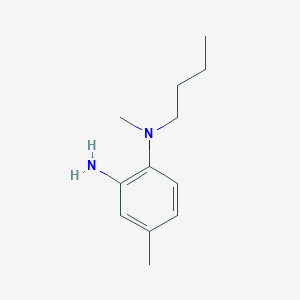
![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)
